Manganese(III) oxide

Overview

Description

Synthesis Analysis

Manganese(III) oxide can be synthesized through various methods, including photochemical water oxidation, solvothermal decomposition, and green synthesis techniques. For instance, Robinson et al. (2013) explored the photochemical water oxidation by crystalline polymorphs of manganese oxides, highlighting the structural requirements for catalysis and identifying Mn2O3 as the most active phase among tested manganese oxides (Robinson et al., 2013). Sankaralingam et al. (2018) reported the synthesis of manganese(III)-peroxo and manganese(III)-hydroperoxo complexes by activating dioxygen, showcasing an approach to synthesize Mn(III) oxides by manipulating oxygen species (Sankaralingam et al., 2018).

Molecular Structure Analysis

The structural analysis of this compound and its derivatives has been a subject of study to understand the relationship between structure and function, especially in catalysis and environmental applications. The structure of Mn(III) oxides significantly impacts their catalytic efficiency and ability to engage in chemical reactions. The study by Robinson et al. (2013) demonstrated that catalytic activity within manganese oxides was found exclusively for cubic phases containing Mn(III), which possess longer Mn-O bonds important for catalytic turnover in water oxidation (Robinson et al., 2013).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, serving as a catalyst in both electrophilic and nucleophilic reactions. The synthesis and amphoteric reactivity of manganese(III)-hydroperoxo complexes, as discussed by Sankaralingam et al. (2018), illustrate the compound's versatility in reacting with different chemical species (Sankaralingam et al., 2018). Additionally, this compound's ability to oxidize organic contaminants underscores its potential in environmental remediation (Remucal & Ginder‐Vogel, 2014).

Physical Properties Analysis

The physical properties of this compound, such as crystal structure, morphology, and surface area, are closely tied to its synthesis method and conditions. These properties significantly influence the material's application in catalysis, adsorption, and as electrodes. For example, Prasad (2017) demonstrated the green synthesis of nanocrystalline manganese (II, III) oxide, highlighting the impact of synthesis conditions on the material's optical characteristics and thermal behavior (Prasad, 2017).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with organic and inorganic compounds, oxidation states, and catalytic activity, are fundamental to its applications in various fields. Its ability to oxidize contaminants and participate in electrochemical reactions makes it a versatile material for environmental and energy applications. The work by Gupta et al. (2010) on manganese associated nanoparticles of iron(III) oxide illustrates the material's arsenic(III) sorption behavior, showcasing its utility in water treatment (Gupta et al., 2010).

Scientific Research Applications

Photochemical Water Oxidation : Manganese oxides, including Mn(III) oxide, have been studied for their catalytic efficiency in water oxidation. Structural polymorphs of MnO2 containing Mn(III) and Mn(IV) show significant catalytic activities, especially in cubic phases with Mn(III) due to longer Mn-O bonds and lattice distortions caused by the Jahn-Teller effect (Robinson et al., 2013).

Magnetic and Catalytic Properties : Mn3O4, a manganese oxide variant, shows promise in high-density magnetic storage, catalysis, and solar-energy transformation due to its magnetic and catalytic properties. It's an active catalyst in oxidation and reduction reactions, such as the decomposition of waste gases and selective reduction of nitrobenzene (Zhao et al., 2008).

Contaminant Oxidation : Mn(III/IV) oxides are capable of oxidizing a range of organic contaminants, including antibacterial agents, endocrine disruptors, and pesticides. The oxidation rates depend on solution conditions and the physicochemical properties of the Mn oxides (Remucal & Ginder‐Vogel, 2014).

Arsenite Oxidation : Manganese oxide is an effective oxidant for converting As(III) to As(V), with the activity being significantly influenced by the presence of oxygen vacancy defects in the oxide (Hou et al., 2016).

Environmental Applications : Mn-based oxides, including single manganese oxide and composite manganese oxides, are used as catalysts for the elimination of gaseous pollutants. These include applications in selective catalytic reduction of NOx, catalytic combustion of volatile organic compounds, and soot oxidation (Xu et al., 2017).

Metal Ion and Contaminant Removal : Mn oxides and their composites are effective adsorbents for removing metal ions and contaminants from water/wastewater. Their unique chemical and physical properties make them excellent adsorbents for pollutant removal processes (Islam et al., 2018).

Mechanism of Action

Target of Action

Manganese(III) oxide, also known as dimanganese trioxide, is a chemical compound with the formula Mn2O3 . It primarily targets various chemical reactions, acting as a catalyst. For instance, it has been found to facilitate the oxidation of methane and carbon monoxide, the decomposition of NO, the reduction of nitrobenzene, and the catalytic combustion of organic compounds .

Mode of Action

This compound interacts with its targets through redox reactions. For example, in an alkaline cell, this compound is formed by the redox reaction: 2 MnO2 + Zn → Mn2O3 + ZnO . It’s also known to be involved in the oxidation of Mn II salts or reduction of MnO2 .

Biochemical Pathways

This compound affects various biochemical pathways. It plays a key role in promoting sulfate radical-based advanced oxidation processes (SR-AOPs). The crystal structures of different Mn(III) (oxyhydr)oxides, such as α-Mn2O3, γ-MnOOH, and Mn3O4, are involved in these processes . The activation mechanisms of peroxymonosulfate (PMS) and peroxydisulfate (PDS) in water are also influenced by Mn(III) (oxyhydr)oxide .

Pharmacokinetics

A study on a related compound, manganese(iii) meso-tetra [3- (2- (2-methoxy)-ethoxy) ethoxy] phenyl porphyrin chloride, a novel superoxide dismutase mimic, showed that it can be rapidly distributed to tissues after intravenous administration .

Result of Action

The result of this compound’s action is the facilitation of various chemical reactions. As a catalyst, it speeds up these reactions without being consumed in the process. For instance, it aids in the oxidation of methane and carbon monoxide, the decomposition of NO, and the reduction of nitrobenzene .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For example, heating MnO2 in air at below 800 °C produces α-Mn2O3, while higher temperatures produce Mn3O4 . Moreover, the presence of small amounts of Fe3+ has been found to stabilize the structure of Mn2O3 .

Safety and Hazards

Future Directions

Manganese(III) oxide has been broadly studied at present for the removal of heavy metal ions of model water or wastewater due to its features, such as due to its nano-metric particle size, geometric shape of the particles, crystal structure, high specific surface area, and specificity . It has a high potential to degrade organic molecules through abiotic and microbially mediated oxidation and to stabilize organic molecules, at least temporarily, through organo-mineral associations .

Biochemical Analysis

Biochemical Properties

Manganese(III) oxide interacts with various enzymes, proteins, and other biomolecules. Most natural manganese oxides are produced through the Mn(II) oxidation process driven by microbes . Biogenic manganese oxides (BioMnOx) are usually amorphous and rich in defects and possess large surface areas, resulting in high oxidative reactivity and strong absorption capacity for many emerging pollutants .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

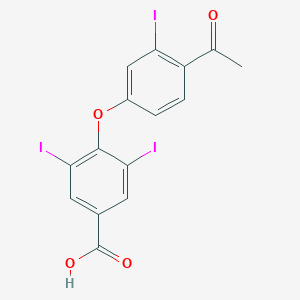

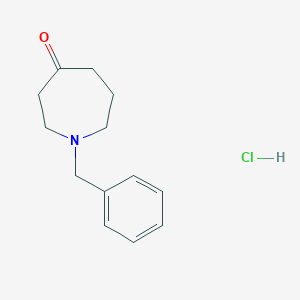

IUPAC Name |

oxo(oxomanganiooxy)manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mn.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYXPJBPASPPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mn]O[Mn]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mn2O3 | |

| Record name | manganese(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.874 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Black solid, insoluble in water; [Merck Index] | |

| Record name | Manganese oxide (Mn2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1317-34-6 | |

| Record name | Manganese sesquioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese oxide (Mn2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimanganese trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of manganese(III) oxide?

A1: The molecular formula of this compound is Mn2O3. Its molecular weight is 157.87 g/mol. [] [https://www.semanticscholar.org/paper/0b46f4176aafb500ed9607ba3e40330d4fdb3636]

Q2: What spectroscopic techniques are helpful in characterizing this compound?

A2: Several spectroscopic techniques can be used to characterize this compound, including:

- X-ray powder diffraction (XRD): This technique identifies the crystalline phases present in the sample and provides information about its crystal structure. [, , , ] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f, https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3, https://www.semanticscholar.org/paper/1a8b6c122ade1ebfae7c71b96db1e39c2ee4dc33, https://www.semanticscholar.org/paper/0fce317729a6ca4ab8c8eafa1cdc07442cd98179]

- Infrared spectroscopy (IR): This method identifies functional groups present in the sample, such as metal-oxygen bonds. It can also provide information about the adsorption of molecules on the surface of the oxide. [, , ] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f, https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3, https://www.semanticscholar.org/paper/1a8b6c122ade1ebfae7c71b96db1e39c2ee4dc33]

- Electron spectroscopy: Techniques like X-ray photoelectron spectroscopy (XPS) can determine the oxidation state of manganese in the sample and provide information about its surface composition. [] [https://www.semanticscholar.org/paper/5e6553c350f02159afdd2b2f8e3821cd817930da]

- Scanning electron microscopy (SEM): This technique provides images of the sample's surface morphology, revealing details about its shape, size, and texture. [, , , ] [https://www.semanticscholar.org/paper/5e6553c350f02159afdd2b2f8e3821cd817930da, https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3, https://www.semanticscholar.org/paper/c67b55a23eab5c6fe2c1b2f95743f42d12bb6a53, https://www.semanticscholar.org/paper/1a8b6c122ade1ebfae7c71b96db1e39c2ee4dc33]

Q3: this compound acts as a catalyst in various reactions. Could you elaborate on some of them and their mechanisms?

A3: this compound exhibits catalytic activity in a variety of reactions, including:

- Oxidation of hydrocarbons: Studies demonstrate its ability to catalyze the oxidation of ethane by nitrous oxide and oxygen. The proposed mechanism involves the interaction of adsorbed species, likely radical species, on the catalyst surface, with both ethane and the oxidizing gas participating in subsequent steps. [, , ] [https://www.semanticscholar.org/paper/5e6553c350f02159afdd2b2f8e3821cd817930da, https://www.semanticscholar.org/paper/fbbecfada0598608758f6b628d0bb19272594a37, https://www.semanticscholar.org/paper/de25737870fc689ff837e4acdbd75e26d617e8cc]

- Oxidation of carbon monoxide: Research indicates that this compound, in conjunction with palladium, exhibits cooperative action in catalyzing the oxidation of carbon monoxide. This process involves oxygen incorporation through this compound, followed by palladium withdrawing the oxygen. The adsorbed carbon monoxide on palladium undergoes oxidation to form carbon dioxide, which then migrates to the this compound surface and desorbs. [] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f]

- Decomposition of nitric oxide: this compound catalyzes the reaction between ethane and nitric oxide, yielding nitrogen, carbon dioxide, nitrous oxide, and water. The mechanism is thought to be complex, potentially involving surface nitrate intermediates. [] [https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3]

- Oxygen evolution reaction: Calcium manganese(III) oxides, with compositions and structures mimicking the active site of photosystem II, display promising catalytic activity for water oxidation to molecular oxygen. [, ] [https://www.semanticscholar.org/paper/161806d2f8fa92bf582e2306001aecc3da5219c8, https://www.semanticscholar.org/paper/043c3e2de98033520a69f1582189a7d26d6139a1]

Q4: How does the catalytic activity of this compound compare to other transition metal oxides?

A4: In the context of 1-butene oxidation by nitrous oxide, the catalytic activity of various transition metal oxides follows this order: CuO > Fe2O3 > NiO > Mn2O3 > Cr2O3 > TiO2 > Sc2O3 > SnO > ZnO > V2O5 > Al2O3. This suggests that copper(II) oxide exhibits the highest activity, while this compound falls somewhere in the middle of the series. [] [https://www.semanticscholar.org/paper/de25737870fc689ff837e4acdbd75e26d617e8cc]

Q5: What are some potential applications of this compound's catalytic properties?

A5: The catalytic properties of this compound make it potentially valuable in a range of applications such as:

- Environmental remediation: Its ability to catalyze the oxidation of hydrocarbons and carbon monoxide could be harnessed for removing these pollutants from exhaust gases. [, , ] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f, https://www.semanticscholar.org/paper/fbbecfada0598608758f6b628d0bb19272594a37, https://www.semanticscholar.org/paper/de25737870fc689ff837e4acdbd75e26d617e8cc]

- Chemical synthesis: Its ability to mediate organic reactions, such as the formation of tetrahydrofuran derivatives and the acetonylation of alkenes, highlights its potential as a catalyst in organic synthesis. [] [https://www.semanticscholar.org/paper/433bd7a2e92504676d22c07e4f005f3e5217df9c]

- Energy production and storage: Its role in catalyzing the oxygen evolution reaction is critical for developing efficient energy storage and conversion devices, such as fuel cells and electrolyzers. [, ] [https://www.semanticscholar.org/paper/161806d2f8fa92bf582e2306001aecc3da5219c8, https://www.semanticscholar.org/paper/043c3e2de98033520a69f1582189a7d26d6139a1]

Q6: How does this compound behave under different environmental conditions, particularly in water treatment?

A6: this compound plays a significant role in the removal of dissolved manganese in water treatment clarification processes. It acts as an adsorbent for manganese(II) ions, and this adsorption is influenced by factors such as pH, iron and manganese concentrations, and ionic strength. At higher pH levels, adsorbed manganese on the iron(III) oxide surface undergoes oxidation, potentially forming this compound. [] [https://www.semanticscholar.org/paper/1a2e6a2c95bf1d6442ab33c2e890da4a98f2dd5a]

Q7: What is the role of this compound in passive remediation systems for metal-polluted water?

A7: Caustic magnesia (magnesium oxide) reacts with water to form magnesium hydroxide, raising the pH. This facilitates the precipitation of metals like zinc, lead, and copper as hydroxides or hydroxysulfates. In this environment, manganese(II) undergoes oxidation and precipitates as this compound, effectively removing it from the water. [] [https://www.semanticscholar.org/paper/487d3fb0982a55f84b2b3d73293b7a7b9c43351e]

Q8: How is this compound used in analytical chemistry?

A8: this compound finds application in analytical chemistry for the determination of dissolved inorganic carbon (DIC) in seawater. It acts as an electroactive material in electrodes for electrolytic acidification, offering a reagentless method for pH modification in in situ ocean analysis. [] [https://www.semanticscholar.org/paper/337b8148ed7eb555d53a082c9fc32a34c1210870]

Q9: What is the role of this compound in the development of novel materials for electrochemical applications?

A9: this compound has been explored in various electrochemical applications:

- Electrochemical synthesis: It shows potential as a catalyst for the anodic generation of hydrogen peroxide during water oxidation. [] [https://www.semanticscholar.org/paper/5c16072bb2724f38b660d39cddb7505f30721789]

- Electrode material: In conjunction with silver nanofibers, it facilitates direct electron transfer of hemoglobin, paving the way for sensitive biosensor development. [] [https://www.semanticscholar.org/paper/535389b2085adcc7d948cc2366601d92103f2a89]

Q10: What are the environmental considerations related to the use and disposal of this compound?

A10: While manganese is an essential micronutrient, excessive manganese exposure can be harmful. Research is needed to fully understand the environmental impact and degradation pathways of this compound, especially in the context of its applications in water treatment and other fields. Implementing responsible waste management and exploring recycling strategies for this compound are crucial for minimizing potential environmental risks. [] [https://www.semanticscholar.org/paper/5ee821a06757bd8b3d21eeed70a212ed08e87faf]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)